2-Isobutoxy-4-methylbenzaldehyde
Description
Properties
IUPAC Name |
4-methyl-2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-14-12-6-10(3)4-5-11(12)7-13/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIZZUSHMDSOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation and Subsequent Functional Group Transformations
One prominent industrially relevant method begins with the chloromethylation of a methyl-substituted aromatic compound, specifically 2-methyl-4-isobutylbenzene derivatives. The process involves:
- Step 1: Chloromethylation of the aromatic ring to introduce a chloromethyl group.
- Step 2: Conversion of the chloromethyl intermediate (l-chloromethyl-2-methyl-4-isobutylbenzene) into 2-isobutoxy-4-methylbenzaldehyde via controlled oxidation and substitution reactions.
- Step 3: Protection of the aldehyde as a dimethyl acetal by treatment with trimethyl orthoformate.
- Step 4: Reaction with ethyl vinyl ether in the presence of catalytic boron trifluoride etherate (BF3·Et2O) at room temperature to form ethoxy methoxy acetals.
- Step 5: Hydrolysis of the acetals under mild acidic conditions (5% HCl) to regenerate the aldehyde functionality.
This method benefits from the liquid state of the methyl-substituted intermediate, which facilitates easier handling and scale-up in industrial settings. The process can be performed as a "one-pot" reaction combining acetal formation, distillation, and the Miiller-Cunradi reaction, enhancing efficiency and purity of the final product.
Table 1: Key Reaction Conditions in Chloromethylation-Based Preparation
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chloromethylation | Chloromethylating agents (e.g., chloromethyl methyl ether) | Introduces chloromethyl group |
| Acetal formation | Trimethyl orthoformate, BF3·Et2O (catalyst) | Room temperature, forms dimethyl acetal |
| Acetal hydrolysis | 5% HCl | Mild acidic conditions to regenerate aldehyde |
| One-pot process catalyst | p-Toluenesulfonic acid (pTSA) | Alternative to BF3·Et2O, enables one-pot reaction |
Catalytic Hydrogenation and Heck Reaction Pathways
Following the formation of the aldehyde intermediate, further transformations include:
- Catalytic hydrogenation of the propenal side chain double bond using palladium on carbon (5%) under moderate hydrogen pressure (approximately 500 mbar). This step saturates the double bond, yielding the target aldehyde with high selectivity.
- Heck reaction of precursor compounds with allyl alcohol catalyzed by palladium in the presence of secondary amines, followed by oxidation of the resulting propanol side chain to the aldehyde. This method is well-documented for producing substituted benzaldehydes with high purity and yield.
Synthesis via Alkylation of 2-Methylbenzaldehyde Derivatives
Commercially available 2-methylbenzaldehyde serves as a starting material for etherification reactions to introduce the isobutoxy group. Typical conditions include:
- Reaction with isobutyl alcohol under acidic catalysis or via Williamson ether synthesis using alkoxide intermediates.
- Use of bases such as potassium tert-butoxide in polar aprotic solvents like N,N-dimethylformamide (DMF) at controlled temperatures (5–20 °C) to promote selective alkylation.
- Purification by crystallization and filtration to achieve high purity.
Yields in these alkylation reactions can reach approximately 49%, with product characterization confirming the desired substitution pattern.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chloromethylation + Acetal Protection | Chloromethylating agents, BF3·Et2O, 5% HCl | Industrial scalability, high purity | Multi-step, requires careful control |
| Catalytic Hydrogenation / Heck Reaction | Pd/C catalyst, allyl alcohol, secondary amine | High selectivity, well-known protocols | Requires metal catalysts |
| Duff Reaction | Hexamethylenetetramine, acidic conditions | Efficient for o-hydroxybenzaldehydes | Less suited for ether derivatives |
| Alkylation of 2-Methylbenzaldehyde | Potassium tert-butoxide, DMF, isobutyl alcohol | Straightforward, moderate yields | Moderate yield (~49%), purification needed |
| Metal-Free One-Pot MCR | Mukaiyama’s reagent, acetonitrile, mild heating | Green chemistry, no metal contamination | Not specifically optimized for this compound |
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxy-4-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isobutoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: 2-Isobutoxy-4-methylbenzoic acid.
Reduction: 2-Isobutoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Isobutoxy-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Isobutoxy-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds are selected based on structural and functional similarities:
4-(Bromomethyl)benzaldehyde (C₈H₇BrO): A brominated benzaldehyde derivative .
Benzaldehyde (C₇H₆O): The parent compound without substituents.
Comparative Analysis
Table 1: Structural and Functional Properties
| Property | 4-Isobutoxybenzaldehyde | 4-(Bromomethyl)benzaldehyde | Benzaldehyde |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₄O₂ | C₈H₇BrO | C₇H₆O |
| Substituents | Isobutoxy (-OCH₂CH(CH₃)₂) at C4 | Bromomethyl (-CH₂Br) at C4 | None |
| Polarity | Moderate (ether group) | High (polarizable Br atom) | Low |
| Reactivity | Aldehyde oxidation; ether stability | Nucleophilic substitution (Br) | Aldehyde oxidation |
| Applications | Pharmaceutical intermediate | Alkylation agent in synthesis | Fragrance, solvent |
Detailed Findings
Reactivity Differences :
- The bromomethyl group in 4-(Bromomethyl)benzaldehyde enables facile nucleophilic substitution reactions, making it valuable in cross-coupling or alkylation processes . In contrast, the isobutoxy group in 4-Isobutoxybenzaldehyde contributes to steric hindrance and stability, limiting unintended side reactions .
- Both compounds retain aldehyde functionality, allowing for oxidation to carboxylic acids or condensation reactions.
Safety Profiles :
- 4-(Bromomethyl)benzaldehyde poses higher acute risks due to bromine’s reactivity, necessitating stringent handling protocols (e.g., eye flushing for 10–15 minutes) .
- 4-Isobutoxybenzaldehyde’s hazards are less documented, though standard precautions for aldehydes (e.g., avoiding ingestion) apply .
Industrial Applications :
Notes and Limitations
Data Gaps : Toxicological and environmental impact studies for both compounds remain incomplete, necessitating further research .
Structural Clarification : The compound specified in the query, 2-Isobutoxy-4-methylbenzaldehyde, differs from the analyzed 4-Isobutoxybenzaldehyde; positional isomerism may significantly alter properties.
Handling Recommendations : Use personal protective equipment (PPE) for both compounds, especially given bromine’s acute toxicity .
Biological Activity
2-Isobutoxy-4-methylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of aromatic aldehydes, which are known for their diverse applications in pharmaceuticals, fragrances, and as intermediates in organic synthesis. Understanding the biological activity of this compound can provide insights into its possible therapeutic uses and environmental impacts.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an isobutoxy group and a methyl group attached to a benzaldehyde moiety, which contributes to its reactivity and biological properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In laboratory settings, this compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential use as a natural antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using several assays, including the DPPH radical scavenging assay. The results indicated that the compound possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 45 |
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. The compound was tested on human breast cancer cells (MCF-7) and showed a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The biological activities of this compound can be attributed to its ability to interact with cellular macromolecules. It is believed to exert its antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Additionally, its antioxidant properties may stem from the ability to neutralize free radicals and chelate metal ions, thus preventing oxidative damage.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the effectiveness of various aldehydes, including this compound, revealed that it significantly inhibited the growth of pathogenic bacteria in food preservation applications. This suggests potential uses in food safety and preservation technologies.
- Case Study on Cytotoxicity : Research involving the treatment of MCF-7 cells with varying concentrations of this compound demonstrated a marked decrease in cell proliferation rates, indicating its potential as a lead compound for developing anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
